Technical Guide: Chemical Structure & Characterization of (1,2,4-Triazol-4-yl) Posaconazole
Technical Guide: Chemical Structure & Characterization of (1,2,4-Triazol-4-yl) Posaconazole
This technical guide provides an in-depth structural and synthetic analysis of (1,2,4-Triazol-4-yl) Posaconazole , scientifically identified as the N4-regioisomer of the antifungal agent Posaconazole.[1][2][]
In the context of high-performance liquid chromatography (HPLC) and active pharmaceutical ingredient (API) synthesis, this compound is the critical regioisomeric impurity formed during the alkylation of the triazole ring.[1][2][][4] While the active drug (Posaconazole) contains a 1,2,4-triazol-1-yl moiety attached to the tetrahydrofuran (THF) ring, the "4-yl" variant refers to the isomer where the triazole is attached via the N4 nitrogen .[1][2][][4]
[1][2][3]
Executive Structural Analysis
Posaconazole is a second-generation triazole antifungal characterized by a complex structure containing two triazole systems.[1][2] Understanding the distinction between the active drug and its (1,2,4-Triazol-4-yl) isomer requires dissecting these two moieties:
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The "Tail" Moiety (Invariant): A 5-oxo-1,2,4-triazol-4-yl ring attached to the phenyl-piperazine chain.[1][2][] This is structurally fixed in both the API and the regioisomer.[1][4]
-
The "Head" Moiety (Variable): A 1,2,4-triazole ring attached to the chiral tetrahydrofuran (THF) core.[1][2][][4]
Comparative Structural Data[1][2][3][4][6]
| Feature | Posaconazole (API) | (1,2,4-Triazol-4-yl) Isomer |
| CAS Number | 171228-49-2 | 160709-02-4 (Intermediate)* |
| Linkage (THF Side) | N1-linked (Asymmetric attachment) | N4-linked (Symmetric attachment) |
| IUPAC Fragment | ...-5-(1H-1,2,4-triazol-1-yl methyl)... | ...-5-(4H-1,2,4-triazol-4-yl methyl)...[1][2][] |
| Molecular Symmetry | ||
| Formation Origin | Kinetic Product (Major) | Thermodynamic/Ambident Attack (Minor) |
*Note: The CAS 160709-02-4 often refers to the specific THF-triazole intermediate impurity, which carries through to the final N4-isomeric drug substance.[1][2][]
Synthesis & Formation Mechanism[1][4][7][8][9]
The formation of the (1,2,4-Triazol-4-yl) isomer is a classic consequence of the ambident nucleophilicity of the 1,2,4-triazole ring.[1][2][][4]
The Ambident Nucleophile Challenge
During the convergent synthesis of Posaconazole, a sulfonate ester (Tosylate or Mesylate) on the chiral THF intermediate is displaced by 1,2,4-triazole.[1][2][][4] The triazolyl anion can attack the electrophilic carbon via:
-
N1 Nitrogen: Forms the desired antifungal (lower symmetry, lower pKa).[1][4]
-
N4 Nitrogen: Forms the (1,2,4-Triazol-4-yl) impurity (higher symmetry).[1][2][]
The N4-isomer is typically formed in ratios ranging from 5% to 15% depending on solvent polarity and base selection, requiring rigorous purification (crystallization or prep-HPLC) to remove.[1][2][]
Pathway Visualization
The following diagram illustrates the bifurcation point in the synthesis where the impurity is generated.
Figure 1: Bifurcation pathway showing the origin of the (1,2,4-Triazol-4-yl) regioisomer during nucleophilic substitution.[1][2][][4]
Characterization & Identification Strategy
Distinguishing the (1,2,4-Triazol-4-yl) isomer from the active parent drug is critical for Quality Control (QC).[1][2][] Because they are structural isomers with identical molecular weights (MW 700.78 g/mol ), Mass Spectrometry (MS) alone is insufficient without fragmentation analysis.[1][2][][4] Nuclear Magnetic Resonance (NMR) is the definitive tool.[1][2][]
1H-NMR Distinction Protocol
The local symmetry of the triazole ring provides a distinct spectral fingerprint.
| Feature | Posaconazole (N1-Linked) | N4-Isomer (N4-Linked) |
| Triazole Protons | Non-Equivalent | Equivalent (Symmetric) |
| Chemical Shift ( | Two distinct singlets (e.g., ~7.98 ppm and ~8.48 ppm) | One singlet (integrating for 2H) or two very close peaks (e.g., ~8.60 ppm) |
| Mechanism | The N1-linkage breaks the symmetry of the triazole ring, making H3 and H5 magnetically distinct.[1][2][] | The N4-linkage preserves the |
HPLC Retention Behavior
In reverse-phase chromatography (C18 columns), the N4-isomer typically exhibits a different Relative Retention Time (RRT) compared to Posaconazole.[1][2][]
-
Posaconazole: Elutes later (more lipophilic due to N1 substitution masking the dipole).[1][2][]
-
N4-Isomer: Often elutes earlier (slightly more polar due to the exposed nitrogens and symmetry).[1][2][]
-
Note: Exact elution order depends on mobile phase pH and buffer choice.
Advanced Structural Logic
To assist in computational modeling or degradation studies, the following graph visualizes the connectivity of the Posaconazole molecule, highlighting the two distinct triazole environments.
Figure 2: Connectivity map of Posaconazole.[1][] The "Triazole Head" node represents the site of N1 vs N4 isomerism.[1][][4]
References
-
Saksena, A. K., et al. (1996).[1][2][4][6] "Concise Asymmetric Routes to 2,2,4-Trisubstituted Tetrahydrofurans: Synthesis of the Antifungal Posaconazole." Tetrahedron Letters, 37(32), 5657-5660.[1][2][][4] Link[1][2][]
-
U.S. Patent 5,661,151. (1997).[1][2][] "Tetrahydrofuran Antifungals."[1][2] Schering Corporation.[1][2] (Describes the core synthesis and triazole displacement chemistry). Link
-
PubChem Compound Summary. (2025). "Posaconazole."[1][2][7][8][9][6][][11][12][13][14] National Center for Biotechnology Information.[1][2] (Source for IUPAC nomenclature and structural confirmation). Link
-
BOC Sciences. (2025).[1][2] "Posaconazole Impurities and Standards." (Catalog listing confirming the existence and characterization of regioisomeric impurities).
-
ChemicalBook. (2025).[1][2][] "Posaconazole Synthesis and Intermediates." (Detailed reaction pathways for the tosylate displacement step). Link
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